3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
CAS No.: 17554-34-6
Cat. No.: VC21279653
Molecular Formula: C18H19NO5
Molecular Weight: 329.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17554-34-6 |
|---|---|
| Molecular Formula | C18H19NO5 |
| Molecular Weight | 329.3 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C18H19NO5/c1-23-15-9-7-13(8-10-15)11-16(17(20)21)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
| Standard InChI Key | ZDCINYLJSSOHBZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a synthetic organic compound with the molecular formula C18H19NO5 and a molecular weight of 329.3 g/mol. It is characterized by its structural complexity, featuring a methoxyphenyl group, a propanoic acid backbone, and a phenylmethoxycarbonylamino substituent. The compound has been studied for its potential applications in pharmaceuticals and organic synthesis due to its functional groups that allow for diverse chemical reactivity .
Synthesis
The synthesis of 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multi-step organic reactions. Starting with a methoxybenzene derivative, the process includes:
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Functionalization of the aromatic ring: Introduction of the methoxy group.
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Formation of the amino-propanoic acid backbone: This step involves coupling reactions using appropriate amines and carboxylic acids.
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Attachment of the phenylmethoxycarbonyl group: This is achieved through esterification or amidation reactions.
The synthesis requires precise control over reaction conditions to ensure high yield and purity .
Structural Analysis
The structure of 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid can be analyzed using various spectroscopic methods:
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NMR Spectroscopy: Provides insights into the electronic environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like carboxylic acids and aromatic ethers.
These techniques ensure structural verification and purity assessment.
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